molecular formula C14H6F10Si B085374 Bis(pentafluorophenyl)dimethylsilane CAS No. 10536-62-6

Bis(pentafluorophenyl)dimethylsilane

Cat. No.: B085374
CAS No.: 10536-62-6
M. Wt: 392.27 g/mol
InChI Key: PMUJBDOVBQRNLP-UHFFFAOYSA-N
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Description

Bis(pentafluorophenyl)dimethylsilane: is a chemical compound with the molecular formula C14H6F10Si and a molecular weight of 392.27 g/mol . It is characterized by the presence of two pentafluorophenyl groups attached to a dimethylsilane core. This compound is known for its unique properties, including high thermal stability and chemical resistance, making it valuable in various scientific and industrial applications[2][2].

Chemical Reactions Analysis

Types of Reactions: Bis(pentafluorophenyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of bis(pentafluorophenyl)dimethylsilane involves its ability to undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, in biological systems . The pathways involved in these interactions depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison: Bis(pentafluorophenyl)dimethylsilane is unique due to the presence of two pentafluorophenyl groups, which impart high thermal and chemical stability. This distinguishes it from similar compounds that may have only one pentafluorophenyl group or different substituents on the silicon atom . The enhanced stability and reactivity of this compound make it particularly valuable in applications requiring robust performance under extreme conditions .

Properties

IUPAC Name

dimethyl-bis(2,3,4,5,6-pentafluorophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F10Si/c1-25(2,13-9(21)5(17)3(15)6(18)10(13)22)14-11(23)7(19)4(16)8(20)12(14)24/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUJBDOVBQRNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F10Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147089
Record name Bis(pentafluorophenyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10536-62-6
Record name Bis(pentafluorophenyl)dimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010536626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(pentafluorophenyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(pentafluorophenyl)dimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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